

Physical and chemical properties of N-methylcyclohexanecarboxamide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methylcyclohexanecarboxamide*

Cat. No.: *B3056012*

[Get Quote](#)

N-Methylcyclohexanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclohexanecarboxamide is a secondary amide derivative of cyclohexanecarboxylic acid. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity. The information presented herein is intended to serve as a valuable resource for professionals in research, and drug development who may be working with or exploring the applications of this compound and its structural analogs.

Chemical and Physical Properties

N-methylcyclohexanecarboxamide is a compound with the molecular formula $C_8H_{15}NO$. Its properties are largely dictated by the presence of the secondary amide functional group and the non-polar cyclohexyl ring. While experimentally determined values for some physical properties are not readily available in the literature, a combination of computed data and general knowledge of amide chemistry provides a comprehensive profile.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers for **N-methylcyclohexanecarboxamide**.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO	PubChem[1]
Molecular Weight	141.21 g/mol	PubChem[1]
Appearance	Solid (predicted based on similar amides)	General knowledge
XLogP3-AA	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	141.115364102 Da	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]

Table 2: Identifiers

Identifier	Value	Source
IUPAC Name	N-methylcyclohexanecarboxamide	PubChem[1]
CAS Number	6830-84-8	PubChem[1]
PubChem CID	3343827	PubChem[1]
SMILES	<chem>CNC(=O)C1CCCCC1</chem>	PubChem[1]
InChIKey	VJPHAMJNGICSLT-UHFFFAOYSA-N	PubChem[1]

Chemical Reactivity and Stability

The chemical behavior of **N-methylcyclohexanecarboxamide** is characteristic of secondary amides. The amide bond is relatively stable but can undergo cleavage under specific conditions.

- Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. This reaction typically requires heating.
 - Acidic Hydrolysis: In the presence of a strong acid (e.g., H_2SO_4) and heat, **N-methylcyclohexanecarboxamide** will hydrolyze to form cyclohexanecarboxylic acid and a methylammonium salt.
 - Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, it will yield a salt of cyclohexanecarboxylic acid and methylamine.
- Reduction: The carbonyl group of the amide can be reduced to a methylene group (CH_2) using a strong reducing agent like lithium aluminum hydride (LiAlH_4). This reaction converts **N-methylcyclohexanecarboxamide** into N-methylcyclohexylmethanamine.^[2]
- Stability: **N-methylcyclohexanecarboxamide** is generally a stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **N-methylcyclohexanecarboxamide**.

Synthesis of N-methylcyclohexanecarboxamide

This protocol is based on a common two-step procedure involving the formation of an acid chloride followed by amidation.

3.1.1. Step 1: Synthesis of Cyclohexanecarbonyl Chloride

- Materials:

- Cyclohexanecarboxylic acid
- Thionyl chloride (SOCl_2)
- Dry toluene (or another inert solvent)
- Round-bottom flask with a reflux condenser and drying tube
- Heating mantle
- Magnetic stirrer and stir bar
- Procedure:
 - In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube containing a drying agent (e.g., calcium chloride).
 - Add cyclohexanecarboxylic acid to the flask.
 - Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) and a small amount of dry toluene.
 - Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
 - After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude cyclohexanecarbonyl chloride can be used in the next step without further purification.

3.1.2. Step 2: Synthesis of **N-methylcyclohexanecarboxamide**

- Materials:
 - Crude cyclohexanecarbonyl chloride from Step 1
 - Aqueous methylamine solution (e.g., 40% in water)

- Anhydrous diethyl ether or dichloromethane
- Beaker or Erlenmeyer flask
- Ice bath
- Separatory funnel
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Procedure:
 - Dissolve the crude cyclohexanecarbonyl chloride in an appropriate anhydrous solvent (e.g., diethyl ether) in a beaker or Erlenmeyer flask.
 - Cool the solution in an ice bath.
 - While stirring vigorously, slowly add an excess of the aqueous methylamine solution. A white precipitate will form.
 - Continue stirring for 15-30 minutes in the ice bath.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield crude **N-methylcyclohexanecarboxamide**.

- The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure of **N-methylcyclohexanecarboxamide** by identifying the chemical environment and connectivity of the protons (^1H NMR) and carbon atoms (^{13}C NMR).
- Sample Preparation:
 - Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved.
- ^1H NMR Data Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16 or more for a good signal-to-noise ratio.
 - Spectral width: Typically 0-12 ppm.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Data Acquisition:
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse program.

- Number of scans: 1024 or more due to the low natural abundance of ^{13}C .
- Spectral width: Typically 0-200 ppm.
- Relaxation delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

3.2.2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of **N-methylcyclohexanecarboxamide** and analyze its fragmentation pattern.
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (using Electrospray Ionization - ESI):
 - Mass Spectrometer: An ESI mass spectrometer.
 - Mode: Positive ion mode is typically used for amides.
 - Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
 - Ionization Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature according to the instrument manufacturer's guidelines.

- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ at m/z 142.12).
 - Analyze the fragmentation pattern to confirm the structure.

3.2.3. Infrared (IR) Spectroscopy

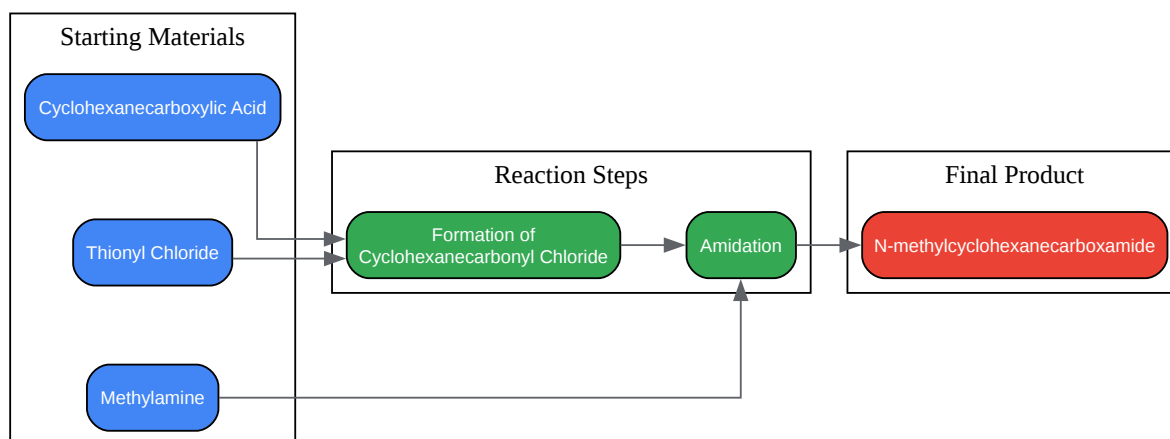
- Objective: To identify the functional groups present in **N-methylcyclohexanecarboxamide**, particularly the amide group.
- Sample Preparation (using Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Procedure:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups present. Key expected peaks include:
 - N-H stretch (around 3300 cm^{-1})
 - C-H stretches (from the cyclohexyl and methyl groups, around $2850\text{-}2950\text{ cm}^{-1}$)

- C=O stretch (amide I band, strong absorption around 1640 cm^{-1})
- N-H bend (amide II band, around 1550 cm^{-1})

Visualization of Chemical Processes

The following diagrams illustrate key workflows related to **N-methylcyclohexanecarboxamide**.

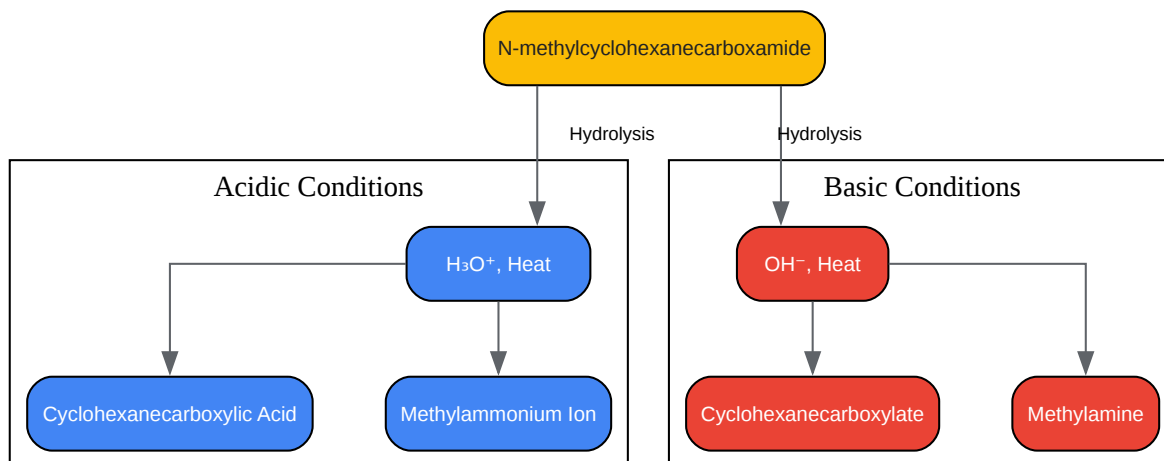
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **N-methylcyclohexanecarboxamide**.

Hydrolysis Logical Pathway



[Click to download full resolution via product page](#)

Caption: Logical pathways for the hydrolysis of **N-methylcyclohexanecarboxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylcyclohexanecarboxamide | C₈H₁₅NO | CID 3343827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of N-methylcyclohexanecarboxamide | Ambeed [ambeed.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-methylcyclohexanecarboxamide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3056012#physical-and-chemical-properties-of-n-methylcyclohexanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com